Pentamidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

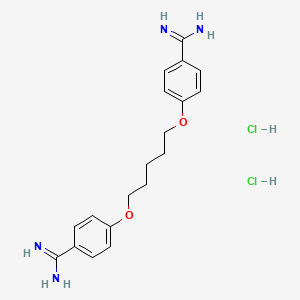

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2.2ClH/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23;;/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWURPQUPKQFGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20964635 | |

| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50357-45-4 | |

| Record name | 4,4'-[Pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidamide)--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20964635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Pentamidine dihydrochloride" mechanism of action in parasites

Quantitative Data Summary

The following tables summarize the in vitro activity of pentamidine against various parasites.

Table 1: 50% Inhibitory Concentration (IC50) of Pentamidine Against Various Parasites

| Parasite Species | Stage | IC50 (nM) | Reference |

| Trypanosoma brucei brucei | Bloodstream | 5.3 | |

| Trypanosoma brucei | - | 14 | |

| Trypanosoma congolense | - | 169.48 ± 44.00 |

Table 2: Kinetic Parameters of Pentamidine Transport in Trypanosoma brucei brucei

| Transporter | Km (µM) | Reference |

| Adenosine-sensitive pentamidine transporter (ASPT1) | 0.26 ± 0.03 | |

| High-affinity pentamidine transporter (HAPT1) | 0.036 ± 0.006 | |

| Low-affinity pentamidine transporter (LAPT1) | 56 ± 8 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of pentamidine.

Protocol for Determining the 50% Inhibitory Concentration (IC50) against Trypanosoma brucei

This protocol is based on an ATP-based luciferase viability assay.

1. Materials and Reagents:

- Trypanosoma brucei culture

- Complete HMI-9 medium

- 96-well microplates

- Pentamidine dihydrochloride stock solution

- CellTiter-Glo® Luminescent Cell Viability Assay kit

- Luminometer

2. Procedure:

- Parasite Culture: Culture Trypanosoma brucei in complete HMI-9 medium at 37°C in a 5% CO2 incubator.

- Serial Dilution of Pentamidine: Prepare a series of pentamidine dilutions in the culture medium.

- Plating: Seed the 96-well plates with a defined concentration of parasites (e.g., 2 x 104 cells/well).

- Drug Exposure: Add the serially diluted pentamidine to the wells. Include control wells with no drug.

- Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

- Viability Assay:

- Equilibrate the CellTiter-Glo® reagent to room temperature.

- Add the reagent to each well according to the manufacturer's instructions.

- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Data Acquisition: Measure the luminescence of each well using a luminometer.

- Data Analysis:

- Calculate the percentage of inhibition relative to the control wells.

- Plot the percentage of inhibition against the logarithm of the pentamidine concentration.

- Determine the IC50 value using a sigmoidal dose-response curve fitting model.

Protocol for Assessing Mitochondrial Membrane Potential (ΔΨm) in Leishmania

This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

1. Materials and Reagents:

- Leishmania promastigotes

- Culture medium (e.g., M199)

- This compound

- JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

- FACS buffer (e.g., PBS with 1% FBS)

- Flow cytometer

2. Procedure:

- Parasite Culture and Treatment:

- Culture Leishmania promastigotes to the mid-log phase.

- Treat the parasites with pentamidine at a desired concentration (e.g., the IC50 value) for a specified time. Include an untreated control group.

- Staining with JC-1:

- Harvest the parasites by centrifugation.

- Resuspend the cell pellet in culture medium containing JC-1 dye (final concentration typically 2-10 µM).

- Incubate in the dark at the appropriate temperature for the parasite species (e.g., 26°C for promastigotes) for 15-30 minutes.

- Washing:

- Centrifuge the stained cells to remove excess dye.

- Wash the cells with FACS buffer.

- Flow Cytometry Analysis:

- Resuspend the final cell pellet in FACS buffer.

- Analyze the cells using a flow cytometer.

- Excite the cells with a 488 nm laser.

- Measure the green fluorescence (emitted by JC-1 monomers at ~530 nm) and the red fluorescence (emitted by J-aggregates at ~590 nm).

- Data Analysis:

- A decrease in the red/green fluorescence intensity ratio indicates a depolarization of the mitochondrial membrane.

- Quantify the percentage of cells with depolarized mitochondria in the pentamidine-treated group compared to the control.

Mechanisms of Pentamidine Uptake and Resistance

The efficacy of pentamidine is critically dependent on its uptake by the parasite. In Trypanosoma brucei, pentamidine is transported into the cell by multiple carriers, including the P2 adenosine transporter and at least two other distinct pentamidine transporters (HAPT1 and LAPT1). In Leishmania, a high-affinity pentamidine transporter has been identified.

Resistance to pentamidine in parasites is often associated with reduced drug accumulation. This can occur through the downregulation or loss of the specific transporters responsible for pentamidine uptake. For instance, the absence of carrier proteins can prevent the drug from reaching its intracellular sites of action, particularly the mitochondrion.

Visualizations

Figure 1. Overview of the multifaceted mechanism of action of pentamidine in parasites.

Figure 2. Experimental workflow for determining the IC50 of pentamidine against parasites.

Conclusion and Future Directions

This compound remains a crucial drug in the treatment of several parasitic infections. Its complex and multifaceted mechanism of action, involving the disruption of DNA integrity, mitochondrial function, and polyamine metabolism, presents a significant challenge for the development of parasite resistance. A deeper understanding of the specific molecular interactions and the interplay between these different mechanisms will be vital for the development of new, more effective, and less toxic derivatives. Future research should focus on the precise characterization of the parasite transporters involved in pentamidine uptake and the elucidation of the downstream signaling pathways that lead to parasite death. These efforts will pave the way for the rational design of novel antiparasitic agents that can overcome existing resistance and provide improved therapeutic outcomes.

Pentamidine Dihydrochloride: A Technical Guide to its Interaction with the DNA Minor Groove

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine, an aromatic diamidine, has long been utilized as an antimicrobial agent. Its therapeutic effects are largely attributed to its ability to bind to the minor groove of DNA, particularly in AT-rich regions. This interaction disrupts crucial cellular processes, including DNA replication, transcription, and translation, ultimately leading to cell death in susceptible organisms. This technical guide provides an in-depth exploration of pentamidine dihydrochloride as a DNA minor groove binder, detailing its binding characteristics, the experimental methodologies used to elucidate these interactions, and the cellular pathways affected by its DNA binding activity.

Introduction

Pentamidine is a well-established antimicrobial drug effective against various protozoa and fungi, including Pneumocystis jirovecii, Trypanosoma brucei, and Leishmania species.[1] While its precise mechanism of action is multifaceted, its interaction with nucleic acids, particularly DNA, is a key component of its therapeutic efficacy.[2] Pentamidine exhibits a strong affinity for the minor groove of B-DNA, showing a marked preference for sequences containing consecutive adenine and thymine base pairs.[3][4] This binding is non-covalent and is thought to be driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.[5] By occupying the minor groove, pentamidine can interfere with the binding of essential proteins, such as transcription factors and polymerases, thereby inhibiting fundamental cellular processes.[3]

Mechanism of DNA Minor Groove Binding

Pentamidine's crescent-shaped molecular structure is complementary to the curvature of the DNA minor groove, allowing for a snug fit.[6] The positively charged amidinium groups at either end of the molecule are crucial for its interaction with the negatively charged phosphate backbone of DNA.[7] This initial electrostatic attraction is followed by the formation of more specific hydrogen bonds between the amidine groups and the N3 atoms of adenine and O2 atoms of thymine bases located on the floor of the minor groove.[5]

The binding of pentamidine to the DNA minor groove is sequence-selective, with a clear preference for stretches of at least four to five consecutive A.T base pairs.[4][8] The presence of G.C base pairs within the binding site is not well-tolerated and weakens the interaction.[4] This specificity is attributed to the narrower width of the minor groove in A.T-rich regions, which provides a better steric fit for the pentamidine molecule.

Quantitative Analysis of Pentamidine-DNA Binding

The affinity and thermodynamics of pentamidine's interaction with DNA have been quantified using various biophysical techniques. The key parameters include the dissociation constant (Kd), which is a measure of binding affinity (a lower Kd indicates stronger binding), and the thermodynamic parameters ΔH (enthalpy change) and TΔS (entropy change), which provide insight into the forces driving the binding event.

| Compound | DNA Sequence | Method | Kd (μM) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Pentamidine Analog (DB75) | AATT | SPR and ITC | 0.071 | -2.2 | 7.5 | [9] |

| Pentamidine Analog (DB244) | AATT | Not Specified | 0.045 | -2.3 | 7.6 | [9] |

Note: The data presented is for pentamidine analogs, which share a similar core structure and binding mechanism. Kd values can vary depending on the specific DNA sequence, salt concentration, and temperature.

Experimental Protocols

The study of pentamidine-DNA interactions relies on a suite of biophysical and molecular biology techniques. Below are detailed methodologies for key experiments.

DNase I Footprinting

DNase I footprinting is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by the enzyme DNase I.

Protocol:

-

DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one 5' end with a radioactive isotope (e.g., 32P) or a fluorescent dye.[10][11]

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of pentamidine in a suitable binding buffer. A control reaction without pentamidine is also prepared.[12]

-

DNase I Digestion: A limited amount of DNase I is added to each reaction and incubated for a short period to allow for partial digestion of the DNA.[10][12]

-

Reaction Termination: The digestion is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.[10]

-

Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.[10]

-

Visualization: The gel is dried and exposed to X-ray film (for radioactive labels) or scanned (for fluorescent labels). The region where pentamidine was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as it was protected from DNase I cleavage.[13]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules like DNA. Ligand binding can induce conformational changes in the DNA, which are reflected in changes in the CD spectrum.[14][15]

Protocol:

-

Sample Preparation: Solutions of DNA (e.g., calf thymus DNA or a specific oligonucleotide) and pentamidine are prepared in a suitable buffer (e.g., phosphate buffer).[16]

-

CD Spectra Acquisition: The CD spectrum of the DNA solution alone is recorded. Then, increasing concentrations of pentamidine are titrated into the DNA solution, and a CD spectrum is recorded after each addition.[2]

-

Data Analysis: Changes in the characteristic B-form DNA CD spectrum (positive peak around 275 nm and a negative peak around 245 nm) upon pentamidine binding are analyzed. These changes can indicate alterations in DNA helicity and conformation.[15][16]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to study ligand-DNA interactions. It can be used in a competitive binding assay with a fluorescent DNA probe.

Protocol:

-

Competitive Binding Assay: A fluorescent dye that binds to the DNA minor groove (e.g., DAPI) is used. The fluorescence of the DNA-dye complex is measured.[17]

-

Titration: Increasing concentrations of pentamidine are added to the DNA-dye solution. Pentamidine will compete with the fluorescent dye for binding to the minor groove.

-

Fluorescence Quenching: As pentamidine displaces the fluorescent dye, a decrease in the fluorescence intensity will be observed.

-

Data Analysis: The extent of fluorescence quenching is used to determine the binding affinity of pentamidine for the DNA.[17]

Cellular Signaling Pathways and Experimental Workflows

The binding of pentamidine to DNA has significant downstream consequences on cellular signaling and function.

Inhibition of DNA Replication and Transcription

By occupying the minor groove, pentamidine can physically obstruct the passage of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. This leads to a general toxic effect on mRNA transcription.[3][18]

References

- 1. rcsb.org [rcsb.org]

- 2. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 8. Footprinting studies on the sequence-selective binding of pentamidine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNase I footprinting [gene.mie-u.ac.jp]

- 11. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 12. oncology.wisc.edu [oncology.wisc.edu]

- 13. med.upenn.edu [med.upenn.edu]

- 14. Circular dichroism to determine binding mode and affinity of ligand-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorescence Assay of Polyamide-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of pentamidine on cytokine (IL-1 beta, TNF alpha, IL-6) production by human alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of Pentamidine Dihydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Pentamidine dihydrochloride, a well-known antiparasitic drug. Its intrinsic fluorescence, particularly upon interaction with DNA, makes it a valuable tool for various research applications, including cellular imaging and studies of drug-DNA interactions. This document details the quantitative fluorescent characteristics, experimental protocols for its use in fluorescence-based assays, and a visualization of its mechanism of action.

Core Fluorescent Properties of this compound

This compound in its free form in aqueous solution exhibits weak intrinsic fluorescence. However, its fluorescence is significantly enhanced upon binding to the minor groove of AT-rich regions of double-stranded DNA. This property is central to its utility as a fluorescent probe in molecular and cellular biology.

Quantitative Fluorescence Data

The following table summarizes the key quantitative fluorescent properties of this compound when complexed with DNA. It is important to note that these values can be influenced by factors such as the specific DNA sequence, buffer composition, and temperature.

| Fluorescent Property | Value | Conditions |

| Excitation Maximum (λex) | ~340 - 350 nm | Bound to calf thymus DNA |

| Emission Maximum (λem) | ~450 - 460 nm | Bound to calf thymus DNA |

| Quantum Yield (ΦF) | Significantly increased upon DNA binding | Dependent on DNA concentration and sequence |

| Fluorescence Lifetime (τ) | Increased upon DNA binding | Dependent on binding state and local environment |

Note: The quantum yield and fluorescence lifetime of free Pentamidine are very low and increase substantially upon intercalation with DNA, making it a sensitive indicator of this interaction.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the fluorescent properties of this compound.

Fluorescence Titration to Determine DNA Binding Affinity

This protocol describes how to determine the binding constant (Kd) of this compound to DNA using fluorescence spectroscopy.

Materials:

-

This compound stock solution (e.g., 1 mM in nuclease-free water)

-

Calf thymus DNA stock solution (concentration determined by UV absorbance at 260 nm)

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM).

-

Prepare a series of DNA dilutions in the binding buffer.

-

-

Fluorescence Measurement:

-

Set the fluorometer to the excitation and emission wavelengths for the Pentamidine-DNA complex (e.g., λex = 345 nm, λem = 460 nm).

-

To a cuvette containing the Pentamidine working solution, add increasing concentrations of the DNA solution.

-

After each addition of DNA, gently mix the solution and allow it to equilibrate for a few minutes.

-

Record the fluorescence intensity at the emission maximum.

-

-

Data Analysis:

-

Correct the observed fluorescence intensity for dilution effects.

-

Plot the change in fluorescence intensity (ΔF) as a function of the DNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).

-

Fluorescence Microscopy for Cellular Localization

This protocol outlines the steps for visualizing the cellular uptake and localization of this compound using fluorescence microscopy.

Materials:

-

Cell culture medium

-

Cells of interest (e.g., mammalian cell line or microbial cells)

-

This compound solution

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells on glass coverslips or in imaging-compatible dishes to an appropriate confluency.

-

Incubate the cells with a desired concentration of this compound in culture medium for a specific time period (e.g., 1-4 hours).

-

-

Cell Fixation and Staining:

-

Wash the cells three times with PBS to remove any unbound Pentamidine.

-

Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells again three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a filter set appropriate for the excitation and emission wavelengths of the Pentamidine-DNA complex). The blue fluorescence will indicate the localization of Pentamidine, which is expected to be predominantly in the nucleus and mitochondria where DNA is present.

-

Mechanism of Action and Signaling Pathway Visualization

The primary mechanism of action of Pentamidine involves its binding to DNA, which subsequently inhibits DNA, RNA, and protein synthesis. While a classical signaling cascade is not directly initiated, the downstream consequences of this interaction are profound for the target organism. The following diagram illustrates the workflow of Pentamidine's action and its consequences.

An In-depth Technical Guide on the Interaction of Pentamidine Dihydrochloride with AT-rich DNA Sequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine dihydrochloride is an aromatic diamidine compound with a well-documented history as an antimicrobial agent. Its therapeutic effects are believed to stem, in part, from its interaction with parasitic and fungal DNA. This technical guide provides a comprehensive overview of the molecular interactions between pentamidine and AT-rich DNA sequences. It delves into the binding mechanism, specificity, and the downstream cellular consequences of this interaction. Detailed experimental protocols for studying these interactions, including DNase I footprinting, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), are provided. While specific quantitative binding affinity and thermodynamic data for the direct interaction of pentamidine with AT-rich DNA are not extensively available in publicly accessible literature, this guide presents the current understanding of this crucial drug-DNA interaction and provides the methodologies for its further investigation.

Introduction

Pentamidine is a dicationic aromatic compound that has been utilized for the treatment of various infectious diseases, including African trypanosomiasis, leishmaniasis, and Pneumocystis pneumonia.[1] The primary mechanism of its antimicrobial action, while not fully elucidated, is understood to involve the disruption of cellular processes through its interaction with nucleic acids.[2] Notably, pentamidine exhibits a marked preference for binding to Adenine-Thymine (AT)-rich regions within the minor groove of the DNA double helix.[3] This interaction is non-intercalative and is thought to interfere with DNA replication, transcription, and the function of DNA-associated enzymes such as topoisomerases.[4][5] This guide aims to provide a detailed technical overview of the interaction between this compound and AT-rich DNA sequences, intended for researchers and professionals in the fields of molecular biology, pharmacology, and drug development.

Molecular Interaction of Pentamidine with AT-rich DNA

The binding of pentamidine to the DNA minor groove is a complex interplay of several molecular forces, contributing to its specificity for AT-rich regions.

Binding Mode and Specificity

Pentamidine's curved molecular structure is complementary to the narrow architecture of the minor groove in AT-rich DNA sequences.[6] This shape-selective recognition is a key determinant of its binding specificity. Footprinting studies have demonstrated that pentamidine protects regions of DNA rich in adenine and thymine from enzymatic cleavage.[3] The optimal binding sites for pentamidine consist of sequences containing at least four to five consecutive AT base pairs. The presence of Guanine-Cytosine (GC) base pairs within a potential binding site is not well-tolerated and disrupts the interaction.[3]

Driving Forces of Interaction

The affinity of pentamidine for the AT-rich minor groove is driven by a combination of factors:

-

Electrostatic Interactions: The positively charged amidinium groups of pentamidine interact favorably with the negatively charged phosphate backbone of the DNA, guiding the initial association and stabilizing the complex.

-

Hydrogen Bonding: Once positioned in the minor groove, pentamidine can form hydrogen bonds with the atoms on the edges of the base pairs at the floor of the groove.

-

Van der Waals Forces: The aromatic rings of pentamidine engage in van der Waals interactions with the walls of the minor groove, contributing to the overall stability of the complex.

-

Hydrophobic Interactions: The non-polar surfaces of pentamidine can interact with the hydrophobic environment within the minor groove, further promoting binding.[4]

Quantitative Data on Pentamidine-DNA Interaction

For the purpose of providing a reference for similar minor groove binders, the following table summarizes representative quantitative data for other compounds that interact with DNA.

| Compound | DNA Sequence | Technique | K_d (µM) | K_a (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| Netropsin | AATT | SPR | - | 3.6 x 10⁷ | - | - | - | [7] |

| DAPI | - | SPR | - | 1.8 x 10⁶ | - | - | - | [8] |

| DB2447 | AAAGTTT | ITC | - | - | -6.8 | - | - | [9] |

Note: This table is for illustrative purposes and does not contain data for pentamidine. Researchers are encouraged to use the experimental protocols provided in this guide to determine these values for the pentamidine-DNA interaction.

Cellular Consequences of Pentamidine-DNA Interaction

The binding of pentamidine to DNA is believed to trigger a cascade of cellular events that contribute to its antimicrobial effects. While a direct, linear signaling pathway from DNA binding to cell death has not been fully elucidated, the known downstream consequences include:

-

Inhibition of Macromolecular Synthesis: By occupying the minor groove, pentamidine can physically obstruct the passage of enzymes involved in DNA replication and transcription, leading to the inhibition of DNA and RNA synthesis.[2] This, in turn, hampers protein synthesis.[10]

-

Topoisomerase Inhibition: Pentamidine has been shown to inhibit the activity of topoisomerase enzymes.[4][5] Topoisomerases are crucial for resolving DNA topological problems during replication and transcription. Their inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.[11]

The following diagram illustrates the conceptual relationship between pentamidine's interaction with DNA and its downstream cellular effects.

Caption: Conceptual workflow of pentamidine's cellular effects following DNA binding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between pentamidine and AT-rich DNA.

DNase I Footprinting

This technique is used to identify the specific binding site of pentamidine on a DNA fragment.

Workflow Diagram:

Caption: Workflow for DNase I footprinting to identify pentamidine binding sites.

Methodology:

-

DNA Probe Preparation:

-

Synthesize or isolate a DNA fragment (100-200 bp) containing the putative AT-rich binding site.

-

Dephosphorylate the 5' ends of the DNA fragment using calf intestinal phosphatase.

-

End-label one strand of the DNA fragment with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled DNA probe using gel electrophoresis or a suitable purification kit.

-

-

Binding Reaction:

-

In separate tubes, set up binding reactions containing the labeled DNA probe (e.g., 10,000 cpm per reaction), a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT), and increasing concentrations of this compound (e.g., 0.1 µM to 100 µM).

-

Include a control reaction with no pentamidine.

-

Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

-

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to each reaction tube. The optimal concentration of DNase I should be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).

-

Allow the digestion to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

-

-

Reaction Termination and DNA Purification:

-

Stop the digestion by adding a stop solution (e.g., 0.5 M EDTA, 1% SDS).

-

Extract the DNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

-

Wash the DNA pellet with 70% ethanol and resuspend in a formamide loading buffer.

-

-

Gel Electrophoresis and Autoradiography:

-

Denature the DNA samples by heating at 90°C for 3-5 minutes and then rapidly cool on ice.

-

Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

-

Dry the gel and expose it to an X-ray film or a phosphorimager screen.

-

The region where pentamidine binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between pentamidine and DNA in real-time.

Workflow Diagram:

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of pentamidine-DNA interaction.

Methodology:

-

DNA Ligand Preparation:

-

Synthesize a single-stranded or double-stranded DNA oligonucleotide containing the AT-rich sequence of interest with a 5' or 3' biotin tag.

-

For double-stranded DNA, anneal the biotinylated strand with its complementary strand.

-

-

SPR Experiment Setup:

-

Use a streptavidin-coated sensor chip.

-

Prime the SPR instrument with a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Immobilize the biotinylated DNA ligand onto the sensor chip surface. Aim for a low immobilization level to minimize mass transport limitations.

-

Use a reference flow cell, either underivatized or with an immobilized non-target DNA sequence, to subtract non-specific binding and bulk refractive index changes.

-

-

Kinetic Analysis:

-

Prepare a series of this compound solutions in the running buffer at different concentrations (e.g., ranging from 0.1 x Kd to 10 x Kd, if Kd is estimated).

-

Inject the pentamidine solutions over the sensor surface at a constant flow rate for a defined period to monitor the association phase.

-

Switch back to the running buffer flow to monitor the dissociation phase.

-

After each cycle, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer) that removes the bound pentamidine without denaturing the immobilized DNA.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are corrected for the reference cell signal.

-

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of pentamidine to DNA, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.

Workflow Diagram:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis of pentamidine-DNA interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the AT-rich DNA oligonucleotide (e.g., 10-50 µM) in a suitable, degassed buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 7.0).

-

Prepare a solution of this compound (e.g., 10-20 times the concentration of the DNA) in the exact same degassed buffer. Precise matching of the buffer is critical to minimize heats of dilution.

-

Accurately determine the concentrations of both the DNA and pentamidine solutions.

-

-

ITC Experiment:

-

Load the DNA solution into the sample cell of the ITC instrument and the pentamidine solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Perform a series of small, sequential injections of the pentamidine solution into the DNA solution, with sufficient time between injections for the system to return to thermal equilibrium.

-

Perform a control experiment by titrating pentamidine into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Subtract the heat of dilution from the heat of binding for each injection.

-

Plot the corrected heat change per mole of injectant against the molar ratio of pentamidine to DNA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the binding affinity (Ka), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).

-

The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:

-

ΔG = -RTln(Ka)

-

ΔG = ΔH - TΔS

-

-

Conclusion

This compound interacts specifically with the minor groove of AT-rich DNA sequences, a process driven by a combination of electrostatic, hydrogen bonding, van der Waals, and hydrophobic interactions. This binding is believed to disrupt essential cellular processes, including DNA replication and transcription, and to inhibit the function of key enzymes like topoisomerases, ultimately leading to antimicrobial effects. While a detailed quantitative thermodynamic and kinetic profile of this interaction is not extensively documented, the experimental protocols provided in this guide offer a robust framework for researchers to elucidate these parameters. A deeper understanding of the molecular details of the pentamidine-DNA interaction will be invaluable for the rational design of new and more effective antimicrobial agents that target DNA.

References

- 1. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Sequence-selective binding to DNA of cis- and trans- butamidine analogues of the anti-Pneumocystis carinii pneumonia drug pentamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentamidine binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of topoisomerases from Pneumocystis carinii by aromatic dicationic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Probing the Relationship between Anti-Pneumocystis carinii Activity and DNA Binding of Bisamidines by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A surface plasmon resonance method for detecting multiple modes of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. elifesciences.org [elifesciences.org]

- 10. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pentamidine is an antiparasitic and apoptotic drug that selectively modifies ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Pentamidine Dihydrochloride for Trypanosomiasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Pentamidine Dihydrochloride for the treatment of African Trypanosomiasis, commonly known as sleeping sickness. The focus is on the early investigations that established its efficacy and explored its mechanism of action, drawing from literature spanning the initial decades of its use since its development in the late 1930s.

Introduction to Early Pentamidine Research

Pentamidine, an aromatic diamidine, emerged as a significant chemotherapeutic agent for African Trypanosomiasis in the 1940s.[1][2][3] It became a cornerstone of treatment for the first stage of Trypanosoma brucei gambiense infection, which is characterized by the presence of trypanosomes in the blood and lymphatic system.[3][4] Early research was driven by the urgent need for effective and less toxic alternatives to the arsenical compounds used at the time. The initial rationale for investigating diamidines was linked to their hypoglycemic effects, with the hypothesis that they might combat the parasites by reducing their glucose supply; however, they were soon discovered to be directly trypanocidal.[5]

Quantitative Data from Early Efficacy and Dosing Studies

The following tables summarize the key quantitative data from early clinical and experimental studies on pentamidine. It is important to note that detailed data from the earliest studies in the 1940s are not extensively available in modern digital archives; the presented data is a compilation from available historical reviews and later studies that reference this early work.

Table 1: Standard Early Clinical Dosing and Efficacy for First-Stage T. b. gambiense Trypanosomiasis

| Parameter | Value | Source |

| Dosage | 4 mg/kg body weight | [3] |

| Administration Route | Intramuscular injection | [3] |

| Treatment Schedule | Daily or on alternate days for 7-10 injections | [3] |

| Reported Cure Rate | 93-98% | [2] |

Table 2: In Vitro Sensitivity of Trypanosoma brucei gambiense to Pentamidine Isethionate

| Concentration (µg/L) | Observation Time | Effect on Parasites | Source |

| 2 | 4 days | Retarded multiplication, parasites remained alive for an additional 3 days | [6] |

| 10 | 4 days | All parasites killed | [6] |

| 100 | 3 days | All parasites killed | [6] |

| 1,000 | 24 hours | 74% of parasites remained alive | [6] |

| 10,000 | 24 hours | All parasites killed | [6] |

Experimental Protocols

In Vivo Efficacy Studies in Animal Models (Primarily Mice)

Early in vivo studies were crucial for establishing the trypanocidal activity and determining the effective dosage of pentamidine.

Objective: To determine the efficacy of pentamidine in clearing Trypanosoma infections in a mammalian host.

Methodology:

-

Animal Model: Laboratory mice were the most common model.[7]

-

Parasite Strain: Strains of Trypanosoma brucei were used.

-

Inoculation:

-

A standardized inoculum of trypanosomes, typically sourced from an infected donor mouse, was prepared in a saline or buffer solution.

-

The parasite count was estimated using a hemocytometer.

-

A defined number of parasites were injected intraperitoneally into healthy mice.

-

-

Treatment:

-

This compound was dissolved in sterile water or saline.

-

At a predetermined time post-infection (e.g., when parasitemia was detectable in the blood), treatment was initiated.

-

The drug was administered via intramuscular or subcutaneous injection at various doses to establish a dose-response relationship.

-

-

Monitoring:

-

Tail blood was examined microscopically at regular intervals to monitor the presence and motility of trypanosomes.

-

The level of parasitemia was often qualitatively or semi-quantitatively assessed.

-

-

Endpoints:

-

Clearance of Parasitemia: The primary indicator of efficacy was the disappearance of trypanosomes from the blood.

-

Survival Rate: The survival time of treated versus untreated mice was recorded. A "cure" was often defined as the long-term survival of the animal without the relapse of parasitemia.

-

Early In Vitro Studies

Early in vitro cultivation of trypanosomes was challenging, and techniques were not as standardized as they are today. However, such studies were instrumental in demonstrating the direct action of pentamidine on the parasites.

Objective: To assess the direct trypanocidal or trypanostatic effect of pentamidine on Trypanosoma species.

Methodology:

-

Parasite Source: Trypanosomes were typically isolated from the blood of an infected animal.

-

Culture Medium: Early culture media were often complex and based on blood agar or other nutrient-rich broths. A common example is the Weinman medium.

-

Experimental Setup:

-

The prepared medium was dispensed into test tubes or other suitable culture vessels.

-

A known concentration of trypanosomes was added to each vessel.

-

Pentamidine, dissolved in a suitable solvent, was added to the cultures at a range of concentrations.

-

-

Incubation: Cultures were incubated at a temperature suitable for the parasite's life stage being studied (e.g., 37°C for bloodstream forms).

-

Assessment of Viability:

-

At various time points, aliquots were taken from the cultures.

-

Parasite viability was assessed microscopically by observing their motility.

-

Parasite counts were performed to determine if the drug inhibited multiplication (trypanostatic) or killed the parasites (trypanocidal).

-

Visualizations of Workflows and Mechanisms

Experimental Workflow for In Vivo Efficacy Testing

References

- 1. The history of African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A current analysis of chemotherapy strategies for the treatment of human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemotherapy of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

Pentamidine Dihydrochloride: A Technical Guide to its Re-emerging Role as a Potential Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine, an aromatic diamidine antimicrobial agent, has been a cornerstone in the treatment of protozoal infections for decades.[1][2] Emerging evidence now repositions this well-established drug as a promising candidate in oncology.[3][4] This technical guide provides an in-depth overview of the pre-clinical evidence supporting the anti-cancer activity of pentamidine dihydrochloride. It details the molecular mechanisms of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for researchers investigating its therapeutic potential. The guide also visualizes the intricate signaling pathways modulated by pentamidine, offering a clear roadmap for future research and drug development efforts in this exciting area of drug repurposing.

Introduction

The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to drug development. Pentamidine, with its long history of clinical use and well-characterized safety profile, presents an attractive candidate for oncological applications.[3][4] Numerous studies have demonstrated its ability to inhibit cancer cell proliferation, migration, and invasion, as well as to induce apoptosis across a range of cancer types, including prostate, ovarian, endometrial, melanoma, and glioma.[5][6][7][8][9] This guide synthesizes the current body of knowledge on pentamidine's anti-neoplastic properties, providing a technical resource for the scientific community.

Mechanisms of Anti-Cancer Activity

Pentamidine exerts its anti-cancer effects through a multi-pronged approach, targeting several key cellular processes and signaling pathways critical for tumor growth and survival.

Induction of Mitochondrial Dysfunction and Apoptosis

A primary mechanism of pentamidine's anti-cancer activity is the induction of mitochondrial dysfunction.[1][7] In prostate cancer cells, pentamidine has been shown to cause a reduction in mitochondrial DNA (mtDNA) content, leading to altered mitochondrial morphology, dissipation of the mitochondrial membrane potential, and decreased ATP production.[1][7] This mitochondrial stress culminates in the increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors like cytochrome c, ultimately triggering the intrinsic apoptotic pathway.[1]

Caption: Inhibition of the PI3K/AKT pathway by pentamidine.

In glioma stem-like cells, pentamidine has been shown to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cancer cell stemness and proliferation. [9]

Pentamidine has been identified as an inhibitor of the interaction between S100 proteins (such as S100A1 and S100P) and their binding partners, including the Receptor for Advanced Glycation Endproducts (RAGE) and p53. [2][10]By blocking the S100A1-RAGE interaction, pentamidine can inhibit signaling cascades that regulate cell proliferation and tumor formation. [10]Furthermore, by disrupting the S100P-p53 interaction, pentamidine can lead to the re-activation of the p53 tumor suppressor pathway, resulting in increased p21 protein levels and inhibition of cancer cell proliferation. [2] dot

Caption: Pentamidine's disruption of S100 protein interactions.

Immunomodulatory Effects: Targeting the PD-1/PD-L1 Axis

In a groundbreaking discovery, pentamidine has been identified as a small-molecule antagonist of Programmed Death-Ligand 1 (PD-L1). [3]By binding to PD-L1, pentamidine disrupts its interaction with the Programmed Death-1 (PD-1) receptor on T-cells. [3]This blockade of the PD-1/PD-L1 immune checkpoint reinvigorates T-cell activity, enhancing their ability to recognize and eliminate cancer cells. [3]In vivo studies have shown that pentamidine treatment leads to an increased number of tumor-infiltrating lymphocytes. [3] dot

Caption: Pentamidine as a PD-L1 antagonist in cancer immunotherapy.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-cancer effects of this compound from various pre-clinical studies.

Table 1: In Vitro Cytotoxicity of Pentamidine

| Cancer Type | Cell Line | IC50 Value (µM) | Assay | Reference |

| Glioma Stem Cells | KGS01, KGS07 | 1 - 5 | Proliferation Assay | [9] |

| Skin Melanoma | Primary Cells | Median IC90: 30.2 | ATP-Tumor Chemosensitivity Assay | [8] |

| Breast Cancer | ZR-75-1 | Dose-dependent decrease in cell number (5-100 µM) | WST-1 Assay | [6] |

| Colorectal Cancer | SW480 | Cytotoxicity observed at 1-50 µM | WST-1 Assay | [11] |

Table 2: In Vitro Effects of Pentamidine on Cancer Cell Phenotypes

| Cancer Type | Cell Line | Effect | Concentration | Assay | Reference |

| Prostate Cancer | PC3, DU145 | Inhibition of proliferation | Dose-dependent | CCK-8 Assay | [7] |

| Prostate Cancer | PC3, DU145 | Inhibition of migration | 2.5 µM | Wound-healing, Transwell | [12] |

| Prostate Cancer | PC3, DU145 | Inhibition of invasion | 2.5 µM | Transwell Invasion | [12] |

| Prostate Cancer | PC3, DU145 | G0/G1 cell cycle arrest | Not specified | Flow Cytometry | [12] |

| Prostate Cancer | PC3, DU145 | Induction of apoptosis | Dose-dependent | Flow Cytometry | [1] |

| Endometrial Cancer | Ishikawa, HEC-1A | G1 phase cell cycle arrest | Not specified | Flow Cytometry | [5] |

| Endometrial Cancer | Ishikawa, HEC-1A | Inhibition of migration | Not specified | Wound-healing, Transwell | [5] |

| Glioma-Initiating Cells | Not specified | Suppression of stemness | 1, 5 µM | Sphere Forming Assay | [4] |

Table 3: In Vivo Anti-Tumor Efficacy of Pentamidine

| Cancer Model | Animal Model | Pentamidine Dose | Treatment Schedule | Outcome | Reference |

| PD-L1 Humanized Murine Cancer Cell Allografts (4T1, MC38, B16F10, KLN205) | Mice | 10 mg/kg, i.p. | Not specified | Attenuated tumor growth, prolonged survival | [3] |

| Prostate Cancer Xenograft | Nude Mice | Not specified | Not specified | Suppressed tumor growth | [7][12] |

| Glioma Xenograft | Mice | Not specified | Not specified | Reproduced in vitro anti-tumor findings | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature investigating the anti-cancer effects of pentamidine.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., PC3, DU145, Ishikawa, HEC-1A, ZR-75-1, SW480) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability and Proliferation Assays (MTS/WST-1/CCK-8)

References

- 1. researchgate.net [researchgate.net]

- 2. researchhub.com [researchhub.com]

- 3. Repurposing pentamidine for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pentamidine inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The effect of pentamidine on melanoma ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Anti-Cancer Activity of Pentamidine and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pentamidine inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Pentamidine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine dihydrochloride is an aromatic diamidine compound that has long been utilized in the treatment of protozoal infections, such as trypanosomiasis and leishmaniasis, as well as fungal infections like Pneumocystis jirovecii pneumonia (PJP).[1][2] Emerging research has unveiled a broader antimicrobial potential for pentamidine, including activity against a range of bacteria, particularly when used in combination with other antibiotics.[1][3] This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Antimicrobial Spectrum: Quantitative Data

The antimicrobial activity of this compound varies across different kingdoms of microorganisms. The following tables summarize the available quantitative data, primarily as Minimum Inhibitory Concentrations (MICs) for bacteria and fungi, and 50% inhibitory concentrations (IC50) for protozoa.

Table 1: Antibacterial Activity of this compound

| Organism | Strain | Method | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | ||||

| Bacillus cereus | ATCC 11778 | Agar dilution | 0.5 | [1] |

| Bacillus subtilis | ATCC 6633 | Agar dilution | 30 | [1] |

| Micrococcus luteus | ATCC 9341 | Agar dilution | 0.5 | [1] |

| Gram-Negative Bacteria | ||||

| Escherichia coli | (various) | Broth microdilution | >200 (alone) | [3] |

| Pseudomonas aeruginosa | (various clinical strains) | Broth microdilution | 400 - 1600 (alone) | [4][5] |

| Acinetobacter baumannii | (various) | Not specified | High (alone) | [3] |

| Klebsiella pneumoniae | (various) | Not specified | High (alone) | [6] |

Note: Pentamidine generally exhibits weak activity against Gram-negative bacteria when used alone but shows significant synergistic effects with other antibiotics.[3][6]

Table 2: Antifungal Activity of this compound

| Organism | Strain(s) | MIC Range (µg/mL) |

| Fusarium solani | 5 clinical isolates | 4 - 8 |

| Fusarium spp. (non-solani) | 5 clinical isolates | 2 - 4 |

| Pneumocystis jirovecii | Not applicable (clinical efficacy) | Not applicable |

| Candida albicans | Not specified | Reported activity |

| Aspergillus fumigatus | Not specified | Reported activity |

Table 3: Antiprotozoal Activity of this compound

| Organism | Strain(s) | IC50 | Reference |

| Trypanosoma brucei brucei | 427 | 1.8 - 26.1 nM | [7] |

| Trypanosoma brucei gambiense | Not specified | 14.7 ± 4.7 nM | [7] |

| Trypanosoma congolense | Not specified | 169.48 ± 44.00 nM | [8] |

| Leishmania major | Not specified | 0.08 - 3.24 µg/mL (time-dependent) | [9] |

| Leishmania mexicana | Not specified | Pentamidine-sensitive strains | [10] |

| Leishmania donovani | Not specified | Pentamidine-sensitive strains | [9] |

Mechanisms of Action

The antimicrobial action of pentamidine is multifaceted and appears to differ depending on the target organism.

Antibacterial Mechanism against Gram-Negative Bacteria

Against Gram-negative bacteria, pentamidine's primary mechanism is the disruption of the outer membrane.[3][11] It interacts with lipopolysaccharide (LPS), displacing divalent cations that stabilize the LPS layer. This destabilization increases the permeability of the outer membrane, allowing other antibiotics, which would typically be excluded, to enter the cell and reach their intracellular targets.[1] This synergistic action is particularly effective for sensitizing Gram-negative pathogens to antibiotics traditionally used against Gram-positive organisms.[3][12]

Antifungal and Antiprotozoal Mechanisms

In fungi and protozoa, pentamidine is thought to interfere with multiple vital cellular processes.[13][14][15] Evidence suggests that it can bind to DNA, particularly at adenine-thymine-rich regions, and inhibit DNA, RNA, phospholipid, and protein synthesis.[13][14] Furthermore, it has been shown to inhibit topoisomerase enzymes in the mitochondria of Pneumocystis jirovecii and Trypanosoma species, leading to a breakdown of the mitochondrial genome.[13] Disruption of mitochondrial function is a key aspect of its toxicity to these eukaryotic pathogens.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Materials:

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microorganism inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Multichannel pipette

-

Incubator

b. Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the sterile broth medium across the wells of the 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the starting drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no inoculum).

-

Prepare the microbial inoculum by suspending colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculate each well (except the sterility control) with the standardized microbial suspension.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Assessment of Antibiotic Synergy via Checkerboard Assay

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

a. Materials:

-

Sterile 96-well microtiter plates

-

Stock solutions of this compound and a second antibiotic

-

Appropriate sterile broth medium

-

Standardized microorganism inoculum

-

Multichannel pipette

-

Incubator

b. Procedure:

-

In the 96-well plate, prepare serial dilutions of this compound along the x-axis (columns) and serial dilutions of the second antibiotic along the y-axis (rows).

-

This creates a matrix of wells containing various combinations of concentrations of the two drugs.

-

Inoculate each well with the standardized microbial suspension.

-

Include control wells for each drug alone to determine their individual MICs.

-

Incubate the plate under appropriate conditions.

-

After incubation, determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:

-

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

-

FIC of Drug B = MIC of Drug B in combination / MIC of B alone

-

FIC Index = FIC of Drug A + FIC of Drug B

-

-

Interpret the FIC index:

-

≤ 0.5: Synergy

-

0.5 to 4: Additive or indifference

-

4: Antagonism

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanisms of action of this compound.

Caption: Workflow for MIC Determination via Broth Microdilution.

Caption: Mechanism of Pentamidine on Gram-Negative Bacteria.

Caption: Mechanism of Pentamidine on Fungi and Protozoa.

References

- 1. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 2. Pentamidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains [mdpi.com]

- 5. In Vitro Activity of Pentamidine Alone and in Combination with Antibiotics against Multidrug-Resistant Clinical Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Resistance to Pentamidine in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pentamidine sensitizes Gram-negative pathogens to antibiotics and overcomes acquired colistin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pentamidine - Wikipedia [en.wikipedia.org]

- 14. Pentamidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

Pentamidine Dihydrochloride: A Potent Modulator of Protein Tyrosine Phosphatase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine, a well-established antiprotozoal agent, has emerged as a significant inhibitor of protein tyrosine phosphatases (PTPs), a diverse family of enzymes crucial in cellular signaling. This technical guide delves into the intricate relationship between pentamidine dihydrochloride and its effects on various PTPs, with a particular focus on the Phosphatase of Regenerating Liver (PRL) family. Summarizing key quantitative data, detailing experimental methodologies, and visualizing complex interactions, this document serves as a comprehensive resource for professionals in biomedical research and drug development.

Introduction to Pentamidine and Protein Tyrosine Phosphatases

Pentamidine is an aromatic diamidine compound that has been clinically used for the treatment of protozoal infections such as leishmaniasis and African trypanosomiasis.[1] Its mechanism of action in these contexts is primarily attributed to its ability to interfere with microbial DNA, RNA, and protein synthesis.[1] However, recent research has unveiled a novel and compelling role for pentamidine as a potent inhibitor of protein tyrosine phosphatases (PTPs).[2]

PTPs are a large and structurally diverse family of enzymes that catalyze the dephosphorylation of tyrosine residues on protein substrates. This enzymatic activity is a critical counterpoint to the action of protein tyrosine kinases (PTKs), and the delicate balance between phosphorylation and dephosphorylation governs a multitude of cellular processes, including cell growth, differentiation, metabolism, and immune responses. Dysregulation of PTP activity has been implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive targets for therapeutic intervention.

This guide focuses on the specific inhibitory effects of this compound on PTPs, consolidating available data to provide a clear understanding of its potential as a research tool and a scaffold for the development of novel therapeutics.

Quantitative Analysis of PTP Inhibition by Pentamidine

The inhibitory potency of pentamidine against various PTPs is a critical aspect of its profile. While comprehensive quantitative data across the entire PTP family is still an area of active research, existing studies have established its activity against specific members, most notably the PRL family.

Table 1: Inhibitory Activity of this compound against Protein Tyrosine Phosphatases

| Protein Tyrosine Phosphatase | IC50 Value | Remarks | Reference |

| PRL-1 | < 0.277 µg/mL | Similar activity against PRL-2 and PRL-3. | [2] |

| PRL-2 | < 0.277 µg/mL | [2] | |

| PRL-3 | < 0.277 µg/mL | [2] | |

| PTP1B | Inhibition observed | Specific IC50 value not reported. | [3] |

| SHP-1 | Data not available | ||

| SHP-2 | Data not available |

Note: The IC50 value for PRL phosphatases was reported in µg/mL. The molar concentration can be calculated using the molecular weight of pentamidine (340.42 g/mol ).

Mechanism of Action: Pentamidine as a PTP Inhibitor

The precise molecular mechanism by which pentamidine inhibits PTPs is not yet fully elucidated. However, its action against the PRL family of phosphatases has been a key area of investigation. The Pathak et al. (2002) study demonstrated that pentamidine inhibits recombinant PRL phosphatases in vitro, suggesting a direct interaction with the enzyme.[2]

The specificity of pentamidine's inhibitory activity is also noteworthy. The same study indicated that the PTPase specificity profile of pentamidine is distinct from that of other known PTP inhibitors like sodium stibogluconate (SSG).[3] This suggests that pentamidine may interact with a unique binding pocket or allosteric site on the target phosphatases.

Further research is required to delineate the exact binding mode and the kinetic parameters of pentamidine's interaction with PTPs such as PTP1B, SHP-1, and SHP-2. Understanding these molecular details is crucial for the rational design of more potent and selective PTP inhibitors based on the pentamidine scaffold.

Experimental Protocols

The following protocols are based on methodologies described in the literature for assessing the inhibitory effect of compounds on PTP activity. These can be adapted for studying the specific effects of this compound.

In Vitro Protein Tyrosine Phosphatase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of pentamidine against a purified PTP enzyme using a chromogenic substrate.

Materials:

-

Purified recombinant PTP enzyme (e.g., PRL-3, PTP1B)

-

This compound stock solution (in a suitable solvent, e.g., water or DMSO)

-

PTP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) substrate stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the PTP assay buffer.

-

In a 96-well plate, add a fixed amount of the purified PTP enzyme to each well.

-

Add the different concentrations of pentamidine to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each pentamidine concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the pentamidine concentration and fitting the data to a dose-response curve.

Cellular Assay for PTP Inhibition

This protocol provides a framework for assessing the effect of pentamidine on PTP activity within a cellular context.

Materials:

-

Cancer cell line known to express the target PTP (e.g., WM9 human melanoma cells for PRLs)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for immunoprecipitation of the target PTP

-

Protein A/G agarose beads

-

PTP assay reagents (as described in the in vitro assay)

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with various concentrations of pentamidine for a specified duration.

-

Lyse the cells using the lysis buffer and collect the cell lysates.

-

Immunoprecipitate the target PTP from the cell lysates using a specific antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Perform an in vitro PTP assay on the immunoprecipitated enzyme as described in the previous protocol, using pNPP as a substrate.

-

Measure the PTP activity in the pentamidine-treated samples and compare it to the untreated control to determine the effect of pentamidine on the cellular activity of the target PTP.

Visualizing Interactions and Workflows

Signaling Pathway: Pentamidine Inhibition of PRL-Mediated Signaling

Caption: Pentamidine inhibits PRL phosphatases, preventing substrate dephosphorylation.

Experimental Workflow: In Vitro PTP Inhibition Assay

Caption: Workflow for determining the IC50 of pentamidine against a PTP.

Conclusion and Future Directions

This compound has been identified as a potent inhibitor of protein tyrosine phosphatases, particularly the PRL family of oncoproteins. This activity opens up new avenues for its use as a chemical probe to study PTP function and as a potential starting point for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of pentamidine and its analogs as modulators of PTP-mediated signaling pathways.

Future research should focus on:

-

Quantitative Profiling: Determining the IC50 values of pentamidine against a broader panel of PTPs to better understand its selectivity.

-

Mechanism of Action: Elucidating the precise molecular interactions between pentamidine and its target PTPs through structural biology and kinetic studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating pentamidine analogs to identify compounds with improved potency, selectivity, and pharmacological properties.

-

In Vivo Efficacy: Assessing the therapeutic potential of pentamidine and its derivatives in preclinical models of diseases driven by aberrant PTP activity.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of targeting PTPs with pentamidine-based inhibitors.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of Pentamidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of Pentamidine dihydrochloride. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.

General Chemical Properties

Pentamidine is an aromatic diamidine compound, recognized for its use as an antiprotozoal and antifungal agent.[1][2][3] It is structurally a diether, consisting of a pentane-1,5-diol core where both hydroxyl hydrogens have been substituted by 4-amidinophenyl groups.[1] The dihydrochloride salt form enhances its solubility in aqueous solutions.

| Property | Value | Source(s) |

| IUPAC Name | 4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide;dihydrochloride | [1] |

| Synonyms | MP601205 dihydrochloride, Pentamidine 2HCl | [4][5][6] |

| CAS Number | 50357-45-4 | [4][5] |

| Molecular Formula | C₁₉H₂₆Cl₂N₄O₂ | [4][7][8] |

| Molecular Weight | 413.34 g/mol | [4][5][7][8] |

| Canonical SMILES | C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N.Cl.Cl | [1][7] |

| InChI Key | HWURPQUPKQFGJI-UHFFFAOYSA-N | [7] |

Physical and Physicochemical Properties

The physical properties of this compound are crucial for its formulation, handling, and storage.

| Property | Value | Source(s) |

| Appearance | White to off-white solid powder. | [9][10] |

| Melting Point | 232-234 °C | [1] |

| pKa (Strongest Basic) | 12.13 | [11] |

| LogP | 4 | [1] |

| Polar Surface Area | 118.2 Ų | [11] |

| Rotatable Bond Count | 10 | [9][11] |

| Hydrogen Bond Donors | 4 | [11] |

| Hydrogen Bond Acceptors | 6 | [11] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Soluble (approx. 1 in 10 at 25 °C) | [1] |

| Glycerol | Soluble | [1] |

| Alcohol | Slightly soluble | [1] |

| DMSO | ≥41.3 mg/mL | [8] |

| Ether | Insoluble | [1] |

| Acetone | Insoluble | [1] |

| Chloroform | Insoluble | [1] |

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

| Condition | Recommendation | Source(s) |

| Powder (Long-term) | Store at -20°C. Keep container tightly sealed in a cool, well-ventilated area. | [4][5] |

| Powder (General) | Protect from light. | [12][13] |

| In DMSO (Short-term) | 2 weeks at 4°C. | [5] |

| In DMSO (Long-term) | 6 months at -80°C. | [5] |

| Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | [4] |

| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [4] |

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

Principle: The melting point is determined by heating a small, packed sample of the solid in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the dry this compound powder is finely ground and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point. For this compound, decomposition may also be noted.[1]

Caption: Workflow for determining melting point via the capillary method.

Solubility Assessment

Principle: The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

UV-Vis Spectroscopy Characterization

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. The resulting spectrum can be used for quantitative analysis and provides information about the electronic structure of the molecule.

Methodology:

-

Solvent Selection: A solvent that dissolves the compound and is transparent in the UV-Vis region of interest is chosen (e.g., water, ethanol).

-

Solution Preparation: A stock solution of this compound of known concentration is prepared. Serial dilutions are made to create standards for a calibration curve.

-